molecular formula C14H14N2O2 B11787347 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine

Cat. No.: B11787347
M. Wt: 242.27 g/mol
InChI Key: YVWZXKGFTOWWCD-UHFFFAOYSA-N
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Description

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin moiety with a methylpyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine typically involves multiple steps. One common route starts with the alkylation of 2,3-dihydroxybenzoic acid to form 2,3-dihydrobenzo[b][1,4]dioxin. This intermediate is then subjected to a series of reactions, including azidation, Curtius rearrangement, and hydrolysis, to yield the desired amine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit oxidative stress-mediated cell apoptosis by modulating the Wnt/β-catenin signaling pathway . This pathway is crucial for various cellular processes, including cell proliferation and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine apart from similar compounds is its unique combination of the dihydrobenzo dioxin and methylpyridine moieties. This structure imparts distinct electronic and steric properties, making it particularly useful in specific chemical and biological applications.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpyridin-2-amine

InChI

InChI=1S/C14H14N2O2/c1-9-6-14(15)16-8-11(9)10-2-3-12-13(7-10)18-5-4-17-12/h2-3,6-8H,4-5H2,1H3,(H2,15,16)

InChI Key

YVWZXKGFTOWWCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2=CC3=C(C=C2)OCCO3)N

Origin of Product

United States

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